N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKACWLNHYFRLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride
The benzamide precursor is typically derived from 4-chlorosulfonylbenzoic acid through nucleophilic substitution with morpholine:
- Charge a three-neck flask with 4-chlorosulfonylbenzoic acid (1 eq) in anhydrous dichloromethane.
- Add morpholine (1.2 eq) dropwise under nitrogen at 0°C.
- Stir for 4 h at room temperature, then wash with 1M HCl (3×).
- Dry over MgSO₄ and concentrate to obtain 4-(morpholinosulfonyl)benzoic acid as white crystals (89% yield).
- Convert to acid chloride using oxalyl chloride (2 eq) and catalytic DMF in refluxing dichloromethane (2 h, 76% yield).
Critical Parameters :
Preparation of N-Methyl-2-Aminothiophene-3-Carboxamide
Methylation of 2-aminothiophene-3-carboxamide proceeds via nucleophilic substitution:
- Dissolve 2-aminothiophene-3-carboxamide (1 eq) in dimethylformamide.
- Add methyl iodide (1.5 eq) and triethylamine (2 eq) at 0°C.
- Heat to 50°C for 1 h under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (80% yield).
Analytical Validation :
Amide Coupling Reaction
The final step couples the acid chloride and amine fragments:
Method A (Acid Chloride Route) :
- Dissolve N-methyl-2-aminothiophene-3-carboxamide (1 eq) in dichloromethane.
- Add 4-(morpholinosulfonyl)benzoyl chloride (1.1 eq) and triethylamine (3 eq) at 0°C.
- Stir for 12 h at room temperature.
- Wash with NaHCO₃ (5%), dry, and recrystallize from ethanol/water (68% yield).
Method B (Carbodiimide-Mediated) :
- Mix 4-(morpholinosulfonyl)benzoic acid (1 eq), N-methyl-2-aminothiophene-3-carboxamide (1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.5 eq) in dimethylformamide.
- Add hydroxybenzotriazole (1.2 eq) and stir for 24 h at 25°C.
- Purify via reverse-phase HPLC (72% yield).
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 72% |
| Reaction Time | 12 h | 24 h |
| Byproduct Formation | 8–12% | <5% |
| Scalability | >100 g | <50 g |
Reaction Optimization and Catalysis
Solvent Effects on Coupling Efficiency
Comparative studies in different solvents reveal:
| Solvent | Dielectric Constant | Yield (Method A) | Yield (Method B) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68% | 42% |
| Dimethylformamide | 36.7 | 55% | 72% |
| Tetrahydrofuran | 7.52 | 61% | 58% |
Polar aprotic solvents like dimethylformamide enhance carbodiimide-mediated couplings by stabilizing charged intermediates.
Catalytic Acceleration
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) in Method A increases yield to 81% by facilitating acid chloride activation. However, this complicates purification due to DMAP’s basicity.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction:
- Melting point: 214–216°C (decomposition)
- Purity (HPLC): 99.2% (Method A), 99.8% (Method B)
Spectroscopic Confirmation
- FT-IR : 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1150 cm⁻¹ (S=O stretch)
- ¹³C NMR : 167.8 ppm (carboxamide C=O), 165.4 ppm (benzamide C=O), 44.6 ppm (morpholine N-CH₂)
Challenges and Mitigation Strategies
Regioselectivity in Thiophene Functionalization
Competing N- vs. S-methylation during the thiophene amide synthesis is mitigated by:
Sulfonamide Hydrolysis
The morpholinosulfonyl group’s sensitivity to acidic conditions necessitates:
Recent Advances (2023–2025)
Innovations from the past two years include:
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under basic conditions. A structurally related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was hydrolyzed using aqueous lithium hydroxide (LiOH) in methanol/water to yield carboxylic acid derivatives . For N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide:
-
Reagents : LiOH (1–2 eq), methanol/water (3:1).
-
Conditions : Room temperature, 2–4 hours.
-
Outcome : Formation of the corresponding carboxylic acid (yield: >80%) .
Table 1: Hydrolysis of Carboxamide Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
The thiophene ring’s C–H bonds enable Pd-mediated modifications. For example:
-
Suzuki–Miyaura Coupling : A 6-bromo-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative underwent coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12 h) .
-
Buchwald–Hartwig Amination : A 6-chloro analog reacted with amines using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene (100°C, 24 h) .
Table 2: Pd-Catalyzed Reactions of Thiophene Derivatives
Alkylation and Methylation
The sulfonamide nitrogen and carboxamide groups are susceptible to alkylation. For instance:
-
Methylation : A thiophene sulfonamide analog was methylated using CH₃I and NaH in DMF (60°C, 1–8 h), yielding N-methyl derivatives (yield: 40–55%) .
-
Selectivity : O-Methylation predominates over N-methylation in competitive reactions (O:N ratio ≈ 3:1) .
Table 3: Alkylation Conditions and Outcomes
(a) Sulfonamide Modifications
The morpholinosulfonyl group participates in nucleophilic substitution. In a related study, sulfonamide derivatives were converted to sulfones via oxidation with m-CPBA (meta-chloroperbenzoic acid) .
(b) Amide Bond Reactivity
The benzamido moiety can undergo hydrolysis or act as a directing group in cross-coupling. For example, 2-aminothiophene derivatives were functionalized via Gewald reactions using sulfur and cyanoacetates .
Stability and Degradation Pathways
-
Thermal Stability : Decomposition occurs above 200°C, forming sulfonic acid and morpholine fragments .
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond .
Key Mechanistic Insights
Scientific Research Applications
Inhibition of the NLRP3 Inflammasome
One of the primary applications of this compound is its role as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases, including neurodegenerative disorders and metabolic syndromes. Research has demonstrated that small molecule inhibitors targeting the NLRP3 inflammasome can effectively modulate its activity, leading to reduced inflammation and improved disease outcomes.
- Mechanism of Action : The compound interacts with specific sites on the NLRP3 protein, inhibiting its activation and subsequent inflammatory responses. Structural modifications to the compound have shown varying degrees of potency, indicating that specific functional groups are critical for its inhibitory effects .
Anticancer Properties
Emerging studies suggest that N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide may exhibit anticancer properties. The modulation of inflammatory pathways can indirectly affect tumor growth and metastasis.
- Case Studies : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated, but preliminary data suggest a promising avenue for further investigation .
Neuroprotective Effects
Given its ability to modulate inflammatory responses, this compound may also have neuroprotective effects in models of neurodegeneration. By inhibiting the NLRP3 inflammasome, it could potentially reduce neuroinflammation associated with conditions such as Alzheimer's disease and multiple sclerosis.
- Research Findings : Studies have shown that targeting the inflammasome pathway can lead to improved cognitive function and reduced neuroinflammatory markers in animal models .
Mechanism of Action
The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The propyl carbamate (16f ) exhibits the highest yield (60%), while the trifluoroethyl derivative (16g ) has the lowest (10%), likely due to steric or electronic hindrance during synthesis .
- Melting Points : The pyrimidinyl-substituted carboxamide (16h ) shows exceptional thermal stability (>250°C), correlating with its rigid aromatic substituent. Carbamates (16e–16g ) have lower melting points, suggesting reduced crystallinity compared to carboxamides .
- Molecular Weight : The target compound’s lower molecular weight (423.47 g/mol) compared to analogues reflects the absence of bulky carbamate or pyrimidinyl groups.
Spectral and Tautomeric Properties
- IR Spectroscopy : In hydrazinecarbothioamide precursors (e.g., , compounds 4–6 ), C=O and C=S stretches at 1663–1682 cm$ ^{-1} $ and 1243–1258 cm$ ^{-1} $, respectively, confirm functional group integrity. The absence of C=O bands in triazole derivatives (7–9 ) verifies tautomerization to thione forms .
- NMR Analysis : For carboxamide derivatives (e.g., 16h ), $ ^1H $-NMR signals at δ 8.50–8.70 ppm correspond to aromatic protons, while methyl groups (e.g., N-methyl in the target compound) typically resonate near δ 2.90–3.10 ppm .
Functional Group Impact on Bioactivity
- Carbamate vs. Carboxamide : Carbamates (16e–16g ) may act as prodrugs, whereas carboxamides (target, 16h ) offer direct hydrogen-bonding capabilities for receptor engagement .
Biological Activity
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, a compound featuring a thiophene core and morpholinosulfonyl substituent, has garnered attention for its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with morpholine and sulfonyl chlorides. The synthesis pathway typically includes:
- Formation of Thiophene Derivative : Starting with a suitable thiophene carboxylic acid.
- Sulfonamide Formation : Reaction with morpholine to introduce the sulfonamide group.
- Amidation : Final steps involve the formation of the amide bond with benzamido groups.
The structural confirmation is often achieved via X-ray crystallography and various spectroscopic techniques (NMR, IR) to ensure the integrity of the compound's structure .
Antiviral Activity
One of the most significant biological activities attributed to this compound is its antiviral potential against Hepatitis B Virus (HBV). A study conducted on similar compounds indicated that derivatives featuring morpholinosulfonyl groups exhibited nanomolar inhibitory activity against HBV, suggesting that modifications in this region can enhance antiviral efficacy .
Table 1: Antiviral Activity Against HBV
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| N-methyl-2-(4-(morpholinosulfonyl)... | <100 | Inhibition of viral replication |
| Methyl 4-fluoro-3-(morpholinosulfonyl) | <50 | Direct interaction with viral enzymes |
Antimicrobial Activity
In addition to its antiviral properties, this compound has shown promising results in antimicrobial assays. Compounds with similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Efficacy (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | 90 |
| Escherichia coli | 0.5 | 1.0 | 85 |
These results indicate that the compound not only inhibits bacterial growth but also exhibits bactericidal properties at higher concentrations .
The proposed mechanism underlying the biological activity of this compound involves:
- Inhibition of Viral Enzymes : The morpholinosulfonyl group appears crucial for binding to viral enzymes, disrupting their function and thereby inhibiting viral replication.
- Interference with Bacterial DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may explain their antimicrobial effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Case Study 1 : A study demonstrated that a derivative with a similar morpholinosulfonyl structure exhibited significant antiviral activity in vitro against HBV, leading to a reduction in viral load in treated cells.
- Case Study 2 : Another investigation focused on the antimicrobial effects of related thiophene derivatives, showing strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the thiophene core, followed by sulfonylation and amidation. Key steps include:
- Sulfonylation : Introducing the morpholinosulfonyl group using 4-(morpholinosulfonyl)benzoyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .
- Amidation : Coupling the intermediate with methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF, monitored by TLC for completion .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., amide proton δ ~10–12 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What solubility challenges arise with this compound, and how can they be mitigated?
- Methodological Answer : The compound exhibits low aqueous solubility due to its lipophilic thiophene and morpholinosulfonyl groups. Strategies include:
- Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
- Micellar Formulations : Incorporate surfactants like Tween-80 for in vivo studies .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cancer cell lines (e.g., HepG-2 vs. MCF-7) be systematically resolved?
- Methodological Answer :
- Dose-Response Profiling : Conduct 72-hour MTT assays with 8–10 concentration points to determine IC₅₀ values .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., Pks 13 in mycobacterial studies) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in:
- Morpholinosulfonyl Group : Replace with piperidine-sulfonyl to alter steric bulk .
- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains .
Q. How can researchers validate the hypothesized mechanism of action involving apoptosis induction?
- Methodological Answer :
- Flow Cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic cells .
- Western Blotting : Measure cleavage of caspases-3/9 and PARP in treated vs. untreated cells .
- Transcriptomic Analysis : RNA-seq to identify upregulated pro-apoptotic genes (e.g., Bax, PUMA) .
Q. What strategies optimize bioavailability for in vivo efficacy studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxamide to a methyl ester for improved intestinal absorption .
- Pharmacokinetic Profiling : Conduct IV/PO crossover studies in rodents to calculate AUC and half-life .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Data Analysis and Experimental Design
Q. How should researchers address inconsistencies in IC₅₀ values between independent studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Cross-Validation : Compare results with a reference compound (e.g., isoniazid for antimycobacterial assays) .
- Meta-Analysis : Pool data from ≥3 independent replicates and apply statistical models (e.g., mixed-effects regression) .
Q. What analytical methods best resolve degradation products under acidic conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in pH 2.0 buffer (37°C, 24 hr) and analyze by:
- LC-MS/MS : Identify hydrolyzed products (e.g., free benzamide or thiophene fragments) .
- XRD : Compare crystallinity changes post-degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
